molecular formula C9H10O2 B1590204 Chroman-7-ol CAS No. 57052-72-9

Chroman-7-ol

Cat. No. B1590204
CAS RN: 57052-72-9
M. Wt: 150.17 g/mol
InChI Key: LLVWVIIOKIWERJ-UHFFFAOYSA-N
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Description

Chroman-7-ol is a chemical compound with the molecular formula C9H10O2 . It is also known by its IUPAC name, chroman-7-ol .


Synthesis Analysis

The synthesis of chroman derivatives, including Chroman-7-ol, has been achieved through various methods. One such method involves a selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis . Another method involves a convergent three-step process that includes Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .


Molecular Structure Analysis

The molecular structure of Chroman-7-ol consists of a chromanol ring with a side chain . The compound has a molecular weight of 150.18 .


Chemical Reactions Analysis

Chroman derivatives, including Chroman-7-ol, have been synthesized through various chemical reactions. A significant method involves a (4+2) radical annulation approach for the construction of these functional six-membered frameworks via photocatalysis .


Physical And Chemical Properties Analysis

Chroman-7-ol has a molecular weight of 150.18 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It has a linear formula of C9H10O2 .

Scientific Research Applications

1. Neurobiology and Astrocyte Research

  • Application : S-equol [(S)-3-(4-hydroxyphenyl) chroman-7-ol] is a major metabolite of the soy isoflavone daidzein. It is known to be a phytoestrogen that acts by binding to the nuclear estrogen receptors (ERs) that are expressed in various brain regions, including the cerebellum .
  • Methods : The effects of S-equol were evaluated using a mouse primary cerebellar culture, Neuro-2A clonal cells, and an astrocyte-enriched culture .
  • Results : S-equol augmented the dendrite arborization of Purkinje cells induced by triiodothyronine (T3) and the neurite growth of Neuro-2A cell differentiation . These findings indicated that S-equol may enhance cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs .

2. Anti-inflammatory Research

  • Application : Chroman-7-ol derivatives have been synthesized and screened for their anti-inflammatory activities .
  • Methods : A series of novel chroman derivatives including acyclic amidochromans, chromanyl esters and chromanyl acrylates have been designed, synthesized and fully characterized .
  • Results : Compound 14 (N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide) was found to be the most potent compound in inhibiting the TNF-α-induced expression of ICAM-1 on endothelial cells .

Future Directions

Chroman derivatives, including Chroman-7-ol, have shown potential in various therapeutic applications due to their diverse biological activities . Future research may focus on determining optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock .

properties

IUPAC Name

3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVWVIIOKIWERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481777
Record name Chroman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-7-ol

CAS RN

57052-72-9
Record name Chroman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(3-Hydroxy-propyl)-benzene-1,3-diol (3.05 g, 18.1 mmol, from Step 1) in anhydrous THF (50 mL ) were added Ph3P (7.13 g, 27.2 mmol, 1.5 eq) and ADDP (6.86 g, 27.2 mmol, 1.5 eq ) under argon. The mixture was stirred at rt for 17 h. The white solid was filtered off and the solvent was removed from the filtrate. The residue was purified on silica gel (flash column chromatography) eluting with 5% ethyl acetate-hexane followed by 20% ethyl acetate-hexane to provide the desired product as white solid (1.80 g, 60.5%). 1H-NMR (CD3CN) δ 6.87 (d, 1H), 6.70 (broad, s, 1H, OH), 6.31 (dd, J=2.4, 8.2 Hz, 1H), 6.20 (d, 1H), 4.12 (t, 2H), 2.69 (t, 2H), 1.95 (m, 2H).
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
7.13 g
Type
reactant
Reaction Step One
Name
Quantity
6.86 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60.5%

Synthesis routes and methods II

Procedure details

To a 1000 mL round bottomed flask, 0.15 mol of 7-hydroxychromone, and then 2.50 g of 5% palladium carbon and 300 mL of ethanol were added. Subsequently, hydrogen was passed into the flask, and the reaction was carried out for 48 hours at 50° C. Palladium carbon was removed by sucking filtration, and ethanol was removed by rotary evaporation. Then 21.39 g of 7-hydroxychroman was obtained, with a yield of 92.4% and MS m/z (M)150.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
199
Citations
AO Monteiro, JL Carvalho, HC da Silva… - Natural Product …, 2022 - Taylor & Francis
Phytochemical investigation of the stems of B. pulchella led to the isolation of the known compounds identified as a mixture of taraxerone (1) and β-amirenone (2), a mixture of sitosterol (…
Number of citations: 3 www.tandfonline.com
V Shalgunov, JP van Wieringen… - EJNMMI …, 2015 - ejnmmires.springeropen.com
… ], while (R)-2-[(benzylamino)methyl]chroman-7-ol and 2-[(4-hydroxybenzylamino)methyl]chroman-7-ol, compounds structurally closely related to FEt-AMC13, were shown by Mewshaw …
Number of citations: 8 ejnmmires.springeropen.com
RE Mewshaw, J Kavanagh, G Stack… - Journal of medicinal …, 1997 - ACS Publications
… 2-[[[3-(1H-Indol-4-yloxy)propyl]amino]methyl]chroman-7-ol (56c). To a solution of diphenylphosphine in anhydrous THF (25 mL) at 5 C was added n-butyllithium (3.5 mL, 2.5 M). After …
Number of citations: 63 pubs.acs.org
V Shalgunov, JP van Wieringen… - Journal of Nuclear …, 2015 - Soc Nuclear Med
… Elaborating on the molecules described by Mewshaw, in particular (R)-2-(benzylaminomethyl)chroman-7-ol (AMC1), we have recently prepared a series of fluorinated AMCs and …
Number of citations: 8 jnm.snmjournals.org
N Tan, JH PAN, SY WANG, F Xu… - Chinese Journal of …, 2008 - Wiley Online Library
… Pure (+)-2-methoxy-2-methyl-chroman-7-ol was obtained after recrystallization from MeOH and repeated chromatography on silica gel using the eluent of CHCl3MeOH (9∶1, V∶V), …
Number of citations: 2 onlinelibrary.wiley.com
A Dongamanti, MG Devulapally, VK Aamate… - Chemistry of …, 2015 - Springer
… We have reported an easy, high yielding, and convenient method for the synthesis of 2,2-dimethyl-6-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)chroman-7-ol derivatives and 2,2-dimethyl-6-(5-…
Number of citations: 8 link.springer.com
RJ Schwen, L Nguyen, RL Jackson - Food and chemical toxicology, 2012 - Elsevier
… of the deprotonated parent molecular ion [M−H] − with a mass of 243.0972 amu (C 15 H 13 O 3 − , radiolabeled S-equol) was the cleavage of the C–C bond between the chroman-7-ol …
Number of citations: 40 www.sciencedirect.com
TW Butler, JF Blake, J Bordner, P Butler… - Journal of medicinal …, 1998 - ACS Publications
… onto silica gel, and chromatography using 2−4% methanol/0.025% NH 4 OH/CH 2 Cl 2 as eluent gave 0.153 g (67%) of 3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-7-ol (16) …
Number of citations: 38 pubs.acs.org
Y Wang, X Tao, Y Gao, Z Jin, S Guo, Z Li, M Wang… - Medicine, 2023 - journals.lww.com
Background: To investigate the potential active ingredients and possible mechanisms of Shujin Tongluo granules (SJTLG) in the treatment of cervical spondylosis (CS) by network …
Number of citations: 5 journals.lww.com
Y Kanbe, MH Kim, M Nishimoto, Y Ohtake… - Bioorganic & medicinal …, 2006 - Elsevier
In order to develop pure antiestrogens, a series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylchroman and 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivatives with sulfoxide …
Number of citations: 24 www.sciencedirect.com

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